molecular formula C22H18FN3O3 B2505745 1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203016-36-7

1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Cat. No.: B2505745
CAS No.: 1203016-36-7
M. Wt: 391.402
InChI Key: TXTIULSREKJTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a dibenzo[b,f][1,4]oxazepine core substituted with a methyl group at position 8 and an oxo group at position 11. The urea moiety is linked to a 4-fluorobenzyl group, which may enhance lipophilicity and metabolic stability. The dibenzooxazepine scaffold is structurally similar to antipsychotic and anti-inflammatory agents, but the specific pharmacological profile of this compound remains underexplored in the provided evidence. Its synthesis likely involves coupling reactions between functionalized dibenzooxazepine intermediates and substituted urea precursors, as seen in analogous compounds .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c1-13-2-8-20-18(10-13)26-21(27)17-11-16(7-9-19(17)29-20)25-22(28)24-12-14-3-5-15(23)6-4-14/h2-11H,12H2,1H3,(H,26,27)(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTIULSREKJTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)NCC4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H18FN3O2
  • Molecular Weight : 341.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The fluorobenzyl group enhances binding affinity to specific receptors, potentially modulating neurotransmitter systems.
  • Enzyme Inhibition : The urea moiety may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as apoptosis and proliferation.
  • Signal Transduction Modulation : The compound may influence signal transduction pathways by acting on kinases or phosphatases.

Biological Activity Overview

Activity TypeEffectReferences
Antitumor ActivityInduces apoptosis in cancer cell lines
Antidepressant EffectsModulates serotonin and norepinephrine levels
Anti-inflammatoryReduces cytokine production in vitro

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Antidepressant Effects

In a preclinical model, administration of the compound resulted in increased levels of serotonin and norepinephrine in the brain. Behavioral tests indicated an antidepressant-like effect, suggesting potential therapeutic applications in mood disorders.

Anti-inflammatory Properties

Research highlighted the compound's ability to inhibit pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This suggests a mechanism that could be beneficial for treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Dibenzooxazepine vs. Dibenzo[b,f][1,4]thiazepine
The substitution of oxygen (oxazepine) with sulfur (thiazepine) in the heterocyclic ring significantly alters electronic properties and binding affinities. For instance, N-(4-fluorobenzyl)-10-ethyl-11-oxo-thiazepine-8-carboxamide () demonstrated D2 dopamine receptor antagonism, attributed to sulfur’s polarizability enhancing interactions with hydrophobic receptor pockets . In contrast, oxygen-containing analogs (e.g., N-(10-ethyl-11-oxo-dibenzooxazepin-7-yl)-2-phenylacetamide in ) showed variable bioactivity depending on substituents, suggesting the oxazepine core may favor different target profiles .

Substituent Modifications
Compound Name Core Structure Substituents Key Properties Reference
Target Compound Dibenzooxazepine 8-methyl, 11-oxo, 4-fluorobenzyl-urea Unknown activity; presumed enhanced stability due to fluorobenzyl group -
SR-4995 Dibenzo[b,f][1,4]thiazepine 10-methyl, 11-oxo, 1-phenylpropyl-urea Lipolysis modulator via ABHD5 activation
SR-3420 Dibenzo[b,f][1,4]thiazepine 10-methyl, 11-oxo, 3-(3,5-bis(trifluoromethyl)phenyl)propyl-urea Enhanced lipolysis efficacy compared to SR-4995
N-(4-ethoxybenzyl)-N'-(10-methyl-11-oxo-dibenzothiazepin-8-yl)urea Dibenzo[b,f][1,4]thiazepine 4-ethoxybenzyl, urea Potential CNS activity (inferred from structural analogs)
N-(8-methyl-11-oxo-dibenzooxazepin-2-yl)-4-(trifluoromethyl)benzamide Dibenzooxazepine 8-methyl, 11-oxo, 4-(trifluoromethyl)benzamide Trifluoromethyl group may improve membrane permeability

Key Observations :

  • Urea vs.
  • Fluorine Substituents: The 4-fluorobenzyl group in the target compound may reduce metabolic degradation compared to non-fluorinated analogs (e.g., 4-methoxybenzyl in ) .
  • Positional Effects : Methyl at position 8 (target compound) vs. position 10 (SR-4995) could sterically hinder or enable interactions with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.